N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-3-yl)methoxy]benzamide
Description
N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-3-yl)methoxy]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core, substituted with a cyano group and a pyridinylmethoxy group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[(1R)-1-cyano-2-methylpropyl]-3-(pyridin-3-ylmethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13(2)17(10-19)21-18(22)15-6-3-7-16(9-15)23-12-14-5-4-8-20-11-14/h3-9,11,13,17H,12H2,1-2H3,(H,21,22)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFMJMFSBWORSL-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C1=CC(=CC=C1)OCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C#N)NC(=O)C1=CC(=CC=C1)OCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-3-yl)methoxy]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.
Introduction of the Pyridinylmethoxy Group: The pyridinylmethoxy group can be introduced via a nucleophilic substitution reaction, where the hydroxyl group of the benzamide is replaced by a pyridinylmethoxy group using a suitable base and pyridine derivative.
Addition of the Cyano Group: The cyano group can be introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-3-yl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinylmethoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as primary amines.
Substitution: Substituted benzamides with different functional groups replacing the pyridinylmethoxy group.
Scientific Research Applications
N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-3-yl)methoxy]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-3-yl)methoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-2-yl)methoxy]benzamide
- N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-4-yl)methoxy]benzamide
- N-[(1R)-1-cyano-2-methylpropyl]-3-[(quinolin-3-yl)methoxy]benzamide
Uniqueness
N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-3-yl)methoxy]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group and the pyridinylmethoxy group allows for diverse chemical modifications and interactions, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
